
Carbamic acid, dimethyl-, vinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl N,N-dimethylcarbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group (–NHCOO–) attached to an ethyl group. Ethenyl N,N-dimethylcarbamate is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl N,N-dimethylcarbamate typically involves the reaction of dimethylamine with ethyl chloroformate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C2H5OCOCl+(CH3)2NH→C2H5OCON(CH3)2+HCl
Industrial Production Methods: In industrial settings, the production of ethenyl N,N-dimethylcarbamate can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate, is also explored to minimize the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted carbamates.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dimethylamine and ethyl carbamate.
Oxidation and Reduction: While less common, it can undergo oxidation to form N,N-dimethylcarbamic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Solvents: Organic solvents like dichloromethane or environmentally friendly solvents like dimethyl carbonate.
Major Products:
Substituted Carbamates: Formed from substitution reactions.
Dimethylamine and Ethyl Carbamate: Products of hydrolysis reactions.
Applications De Recherche Scientifique
Ethenyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: Investigated for its potential use in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of ethenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site of the enzyme. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Ethyl N,N-dimethylcarbamate: Similar in structure but with an ethyl group instead of an ethenyl group.
N,N-Dimethylcarbamoyl chloride: A reactive intermediate used in the synthesis of carbamate esters.
N,N-Dimethylcarbamoyl methylamine: Another carbamate ester with different substituents.
Uniqueness: Ethenyl N,N-dimethylcarbamate is unique due to its specific reactivity and the ability to form stable carbamate-enzyme complexes. Its applications in various fields, including its potential use in environmentally friendly synthesis methods, set it apart from other similar compounds .
Propriétés
Numéro CAS |
57933-88-7 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
ethenyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
Clé InChI |
ALLOWGSQGHGDPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


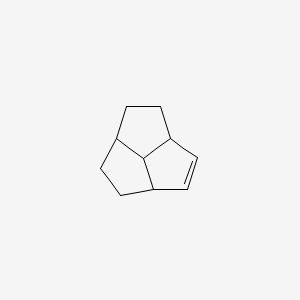
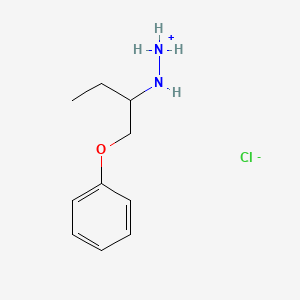
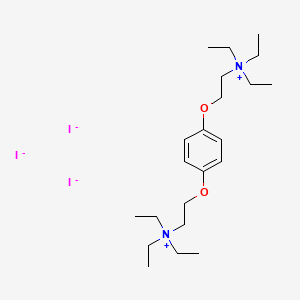
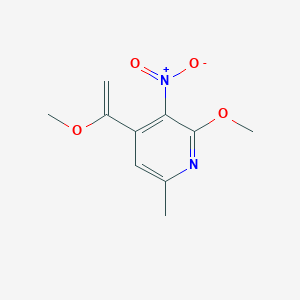
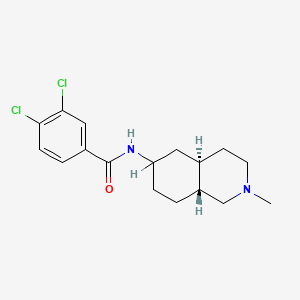
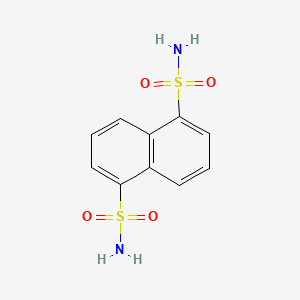

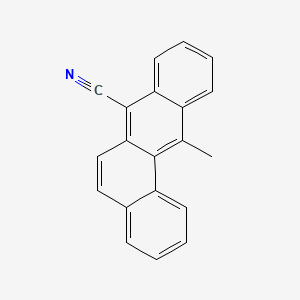

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
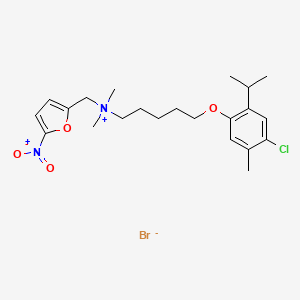
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
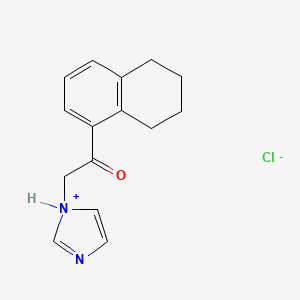
![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
